2-Carbamoyl-1-methylpyridinium iodide
Overview
Description
2-Carbamoyl-1-methylpyridinium iodide is an organic compound with the molecular formula C7H9IN2O. It is a derivative of pyridine, featuring a carbamoyl group and a methyl group attached to the nitrogen atom of the pyridine ring, along with an iodide counterion. This compound is known for its utility in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent such as acetone. The reaction mixture is stirred at room temperature for several hours, followed by the evaporation of the solvent to yield the desired product as a solid precipitate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and solvent recovery is common in industrial settings to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Condensation Reactions: It is used as a condensing agent in the synthesis of esters, lactones, amides, and lactams from carboxylic acids.
Dehydration Reactions: It acts as a dehydrating agent for converting aldoximes to nitriles and alcohols to alkyl thiocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Condensation: Typically involves carboxylic acids and alcohols or amines under mild conditions.
Dehydration: Often performed under anhydrous conditions with the compound acting as the dehydrating agent.
Major Products:
Esters and Amides: Formed from the reaction with carboxylic acids.
Nitriles: Produced from aldoximes.
Alkyl Thiocyanates: Resulting from the reaction with alcohols.
Scientific Research Applications
2-Carbamoyl-1-methylpyridinium iodide has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug synthesis and as a coupling agent in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-carbamoyl-1-methylpyridinium iodide involves the activation of hydroxyl groups in carboxylic acids and alcohols. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a condensing agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxyl groups, and the pathways involved are primarily dehydration and condensation reactions.
Comparison with Similar Compounds
2-Chloro-1-methylpyridinium iodide:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another condensing agent used in peptide synthesis and other coupling reactions.
Uniqueness: 2-Carbamoyl-1-methylpyridinium iodide is unique due to its specific structure, which provides distinct reactivity and selectivity in various chemical reactions. Its ability to act as both a dehydrating and condensing agent makes it versatile for multiple applications in organic synthesis and biomedical research.
Properties
IUPAC Name |
1-methylpyridin-1-ium-2-carboxamide;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGIGXFXUHJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)N.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-69-6 | |
Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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